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1.0 Introduction

lodohippurate sodium 1-123 (I-123 OIH, or ortho-iodohippurate) is a radiopharmaceutical agent
used for dynamic renal scintigraphy, commonly known as a renogram. This procedure provides
a minimally invasive method for the quantitative assessment of renal function. After intravenous
administration, 1-123 OIH is rapidly extracted from the blood primarily through tubular secretion
(approximately 80%) and to a lesser extent by glomerular filtration (20%), making it an
excellent agent for evaluating effective renal plasma flow (ERPF) and overall renal function.[1]
Its favorable imaging characteristics and dosimetry make it a valuable tool in preclinical and
clinical research, particularly in drug development for assessing potential nephrotoxicity and in
studies investigating renal pathophysiology.[2] This document outlines the standard protocols
for data acquisition, quantitative analysis, and presentation of I-123 OIH renography data.

2.0 Principle of the Method

The quantitative analysis of I-123 OIH renography is based on the time-dependent
measurement of radioactivity within the kidneys following the intravenous injection of the tracer.
A gamma camera detects the photons emitted by I-123, and a computer system generates a
series of images that depict the three classic phases of the renogram:
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e Vascular/Perfusion Phase (0-1 minute): Initial arrival of the tracer in the kidneys.

o Cortical/Uptake Phase (1-5 minutes): Active uptake of the tracer from the blood into the renal
tubules. The peak of the curve (Tmax) typically occurs within 3-5 minutes in normally
functioning kidneys.[1][3]

o Excretory/Washout Phase (5+ minutes): Excretion of the tracer from the kidney into the
collecting system, ureters, and bladder.

By drawing regions of interest (ROIs) over the kidneys, time-activity curves (renograms) are
generated. These curves, along with camera-based clearance calculations, provide quantitative
data on individual kidney function.

3.0 Experimental Protocols

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible data.
The following sections detail the recommended methodology.

3.1 Subject Preparation

e Hydration: Adequate hydration is crucial for ensuring a good urine flow rate. Unless
contraindicated, subjects should be well-hydrated. An additional oral fluid load of 5-10 mL/kg
of body weight is recommended 30-60 minutes before the procedure.[4] Intravenous
hydration with a comparable volume is an alternative if oral intake is not feasible.[4]

» Voiding: The subject should void immediately before the start of the image acquisition to
minimize activity in the bladder that could interfere with kidney visualization and to allow for
accurate residual volume calculation.[5][6]

» Medication Review: Certain medications can interfere with renal function and tracer kinetics.
These include diuretics, ACE inhibitors, and cyclosporine.[1] A thorough review of the
subject's current medications is necessary, and a washout period should be considered in
consultation with the study director or principal investigator.

3.2 Radiopharmaceutical and Administration

e Radiopharmaceutical: 1-123 ortho-iodohippurate (1-123 OIH).
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e Dose: The administered activity should be determined based on institutional guidelines and
study-specific requirements. Doses for adults typically range to evaluate for suspected
obstruction.[5]

o Administration: Administer as an intravenous bolus injection. Record the exact time of
injection, as this is time zero for the dynamic acquisition.

3.3 Data Acquisition
e« Gamma Camera Setup:

o Collimator: A medium-energy collimator is preferable for 1-123 OIH when quantitation is
important.[4] A low-energy, all-purpose (LEAP) or low-energy, high-resolution (LEHR)
collimator can also be used.[6]

o Energy Window: Centered on the 159 keV photopeak of 1-123.
o Matrix Size: 64x64 or 128x128 pixels.

» Patient Positioning: The subject should be positioned supine with the gamma camera
detector placed posteriorly, centered over the kidneys.[5] The position should be comfortable
to minimize motion during the acquisition.

e Acquisition Protocol:
o Begin dynamic acquisition immediately upon intravenous bolus injection of 1-123 OIH.
o Framing Rate:
» [nitial 1-2 minutes: 1-3 second frames to assess perfusion.
» Subsequent 20-30 minutes: 10-20 second frames to assess uptake and excretion.[4]
o Total Acquisition Time: Typically 20-30 minutes.

o Post-Void Imaging: After the dynamic acquisition, the subject should ambulate and then
void. A static image of the kidneys and bladder should be acquired to assess tracer
clearance and calculate residual bladder volume.[4]
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4.0 Quantitative Data Analysis Workflow

The analysis involves processing the acquired dynamic images to extract quantitative
parameters.
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Caption: Workflow for 1-123 OIH renography from injection to final report.

4.1 Region of Interest (ROI) Definition
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» Kidney ROIs: Whole-kidney ROls are drawn around the entire kidney, including the renal
pelvis, on a summed image of the early uptake phase (e.g., 1-3 minutes).[6]

e Background ROI: A background ROI is typically drawn in a peri-renal location, inferior or
superior to the kidneys, to correct for non-renal activity.[5]

4.2 Key Quantitative Parameters

From the background-corrected renogram curves, several key parameters are calculated to
assess renal function.
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Caption: Relationship between raw data and key quantitative parameters.

o Relative Renal Function (Split Function): This represents the contribution of each kidney to
the total renal function. It is calculated from the integral of counts in each kidney during the
early uptake phase (typically 1 to 2.5 minutes) before significant tracer has entered the
collecting system.[4]

o Formula: % Left Kidney Function = [Left Kidney Counts / (Left + Right Kidney Counts)] x
100

e Time to Peak (Tmax): This is the time from injection to the point of maximum activity in the
kidney ROI. It reflects the rate of tracer uptake and transit into the collecting system.
Prolonged Tmax can indicate renal artery stenosis or obstruction.[7]
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o Half-Time (T1/2): This is the time required for the radioactivity in the kidney to decrease to
50% of its peak value. It is a measure of the excretion rate. A significantly prolonged T1/2
suggests impaired drainage, which may be due to obstruction.[7]

o Renal Clearance: Camera-based methods can estimate the total and individual kidney
clearance of I-123 OIH, which corresponds to the ERPF. These methods use the counts
accumulated in the kidneys over a short period relative to the injected dose, often corrected
for body surface area and renal depth.[8]

5.0 Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison
between kidneys and against normal reference ranges. The report should also include the time-
activity curves for visual inspection.

Table 1: Summary of Quantitative Renography Data

Normal Range

Parameter Left Kidney Right Kidney .
(Approximate)

Relative Function (%) 52% 48% 45 - 55%

Time to Peak (Tmax) )

) 4.1 4.5 < 5 minutes

(min)

Half-Time (T1/2) (min)  11.5 12.8 < 15-20 minutes

Clearance > 250 mL/min/1.73m2

_ 166 154
(mL/min/1.73m2) (Total)
Post-Void Residual
N/A N/A <50 mL

Volume (mL)

Note: Normal ranges can vary between institutions and patient populations. The values
provided are for illustrative purposes.

6.0 Applications in Research and Drug Development
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The quantitative parameters derived from 1-123 OIH renography are highly sensitive to
changes in renal function. In drug development, this technique can be employed to:

» Assess Nephrotoxicity: Detect early signs of drug-induced kidney injury by monitoring
changes in clearance, Tmax, or T1/2 over the course of a study.

» Evaluate Therapeutic Efficacy: Quantify improvements in renal function in response to novel
therapies for kidney disease.

o Characterize Disease Models: Provide functional renal data in preclinical models of
hypertension, renal obstruction, or diabetic nephropathy.

By providing robust, quantitative endpoints, I-123 OIH renography serves as a powerful tool for
decision-making in both preclinical and clinical research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Quantitative Analysis
of lodohippurate Sodium 1-123 Renography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260339#quantitative-analysis-of-iodohippurate-
sodium-i-123-renography-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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